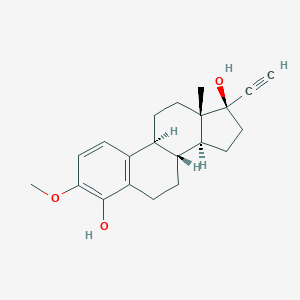

4-Hydroxy Mestranol

Description

Overview of Steroid Hormones and Their Metabolites in Biological Systems

Steroids are a class of natural or synthetic organic compounds characterized by a core molecular structure of 17 carbon atoms arranged in four fused rings. britannica.com They play crucial roles as signaling molecules and are essential components of cell membranes, influencing membrane fluidity. wikipedia.org Steroid hormones, a significant group within steroids, are vital bioactive metabolites derived from cholesterol. mdpi.com These hormones are synthesized in specific organs such as the adrenal cortex, gonads, and brain. mdpi.com

Steroid hormones are classified based on their function and structure, including glucocorticoids, mineralocorticoids, estrogens, progestins, androgens, and neurosteroids. mdpi.com These molecules exert diverse physiological effects by interacting with specific protein receptors in target cells, influencing processes like reproduction, development, metabolism, and immune function. britannica.comwikipedia.orgbritannica.com Small structural modifications in steroids can lead to remarkable differences in their biological activities. britannica.com The metabolism of steroid hormones involves complex pathways of chemical transformations, including synthesis and decomposition, which are critical for regulating their biological activity and excretion. britannica.comwikipedia.org

The Role of Mestranol (B1676317) as a Prodrug in Estrogenic Activity

Mestranol is a synthetic, steroidal estrogen that functions as a prodrug. ontosight.ai It is the 3-methyl ether of ethinylestradiol, a potent synthetic estrogen. nih.govdrugbank.com Mestranol itself binds poorly to the estrogen receptor, and its estrogenic effect is primarily mediated by its rapid demethylation in the liver to form ethinylestradiol, which is the biologically active form. nih.govdrugbank.comwikipedia.org This conversion process, specifically O-Dealkylation, has an estimated efficiency of about 70% in humans. drugbank.comwikipedia.orgpharmacompass.comhealth.state.mn.us Consequently, a higher dose of mestranol is required compared to ethinylestradiol to achieve comparable estrogenic effects. nih.goviarc.fr

Mestranol was historically used as the estrogenic component in early oral contraceptive pills, often combined with a progestin. wikipedia.orgebi.ac.ukncats.io Its use in these formulations capitalized on its conversion to the active ethinylestradiol to exert its pharmacological effects, such as inhibiting ovulation and altering the uterine environment. ontosight.aiwikipedia.org

Identification and Significance of Hydroxylated Mestranol Derivatives in Metabolic Pathways

The metabolism of mestranol involves various pathways, including the crucial demethylation to ethinylestradiol. However, mestranol and its primary active metabolite, ethinylestradiol, undergo further biotransformation, leading to the formation of hydroxylated derivatives. iarc.fr Hydroxylation is a common metabolic reaction for steroids, typically catalyzed by cytochrome P450 enzymes, and can occur at various positions on the steroid nucleus. luc.eduoup.com

Research has identified hydroxylated metabolites of mestranol. For instance, microbial transformation studies using Cunninghamella elegans have shown the production of 6β-hydroxymestranol and 6β,12β-dihydroxymestranol from mestranol. researchgate.netjst.go.jp While these specific microbial metabolites highlight potential hydroxylation sites, in vivo metabolism in mammals, particularly the hydroxylation of ethinylestradiol (the active form of mestranol), is also well-documented. The major pathway of ethinylestradiol metabolism in humans and animals is 2-hydroxylation, primarily catalyzed by CYP3A4. iarc.fr Hydroxylation at other positions, such as the 4-position, also occurs for estrogens and their derivatives. oup.com

Research Rationale for Investigating 4-Hydroxy Mestranol

The investigation into this compound is driven by the broader interest in the metabolic fate and potential biological activities of hydroxylated derivatives of synthetic estrogens like mestranol. Given that mestranol is metabolized to ethinylestradiol, and ethinylestradiol undergoes hydroxylation, understanding the formation and properties of hydroxylated mestranol derivatives, such as this compound, is relevant to fully elucidating the metabolic landscape of the parent compound.

Specifically, research into this compound aims to:

Identify and characterize this specific metabolite, confirming its formation in relevant biological systems (e.g., in vitro metabolic studies or in vivo if detectable).

Determine its biological activity, if any, particularly its affinity for estrogen receptors and any resulting estrogenic or other pharmacological effects. While mestranol itself is a prodrug requiring demethylation for significant estrogen receptor binding, a hydroxylated derivative might exhibit altered binding characteristics or other mechanisms of action.

Understand its position within the metabolic pathways of mestranol and ethinylestradiol, including its formation, further metabolism (e.g., conjugation), and excretion.

Evaluate its relative abundance compared to other metabolites, such as ethinylestradiol and 2-hydroxyethinylestradiol.

Early research involving the synthesis and biological evaluation of 2-hydroxy and 4-hydroxymestranol in rats has been conducted, indicating that these derivatives can be synthesized and their estrogenic and contragestational activities assessed. nih.gov Such studies provide a rationale for further detailed investigation into the biochemical and pharmacological properties of this compound to understand its complete profile as a potential metabolite.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)12-10-17-15-5-6-16-13(7-8-18(24-3)19(16)22)14(15)9-11-20(17,21)2/h1,7-8,14-15,17,22-23H,5-6,9-12H2,2-3H3/t14-,15-,17+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAITNKTWXKYDH-QOGIMEQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647671 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65694-22-6 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 4 Hydroxy Mestranol

Chemical Synthesis Methodologies for Hydroxylated Mestranol (B1676317)

Various chemical methodologies have been explored for the synthesis of hydroxylated mestranol. These methods often focus on introducing a hydroxyl group onto the aromatic A-ring of the steroid structure.

Oxidation of mestranol with m-chloroperbenzoic acid (m-CPBA) has been described as a method for synthesizing both 2-hydroxy and 4-hydroxy mestranol. nih.govresearchgate.netresearchgate.net This reaction involves the electrophilic oxidation of the aromatic ring.

The oxidation of mestranol can lead to the formation of different hydroxylated products, such as 2-hydroxy and this compound, indicating competitive reaction pathways. The specific reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, can influence the regioselectivity of the hydroxylation and the ratio of the resulting isomers. While m-CPBA is noted as an oxidant, other oxidation systems, such as H2O2/HCO2H, have been used in the epoxidation of related steroid structures, suggesting a broader range of potential reagents for introducing oxygen functionalities. nih.gov Controlling these conditions is crucial for favoring the formation of a specific isomer like this compound.

Improved synthetic procedures for generating degradation and transformation products of mestranol and ethinyl estradiol (B170435) have been developed to provide authentic reference materials for pharmaceutical analysis. researchgate.netnih.gov These improvements aim for higher yields, milder conditions, and simpler procedures. researchgate.net While these studies focus on various degradation products, the methodologies developed could potentially be adapted or provide insights for improving the synthesis of specific hydroxylated metabolites like this compound for use as reference standards.

Precursor Compounds and Reaction Mechanisms

The primary precursor compound for the synthesis of this compound is mestranol. Mestranol itself is a synthetic estrogen, a derivative of ethinylestradiol with a methyl ether at the C3 position. wikipedia.orgiarc.frbiosynth.com Mestranol is considered a prodrug that is demethylated in the liver to its active form, ethinylestradiol. wikipedia.orgiarc.frbiosynth.comdrugbank.comcaymanchem.com

The synthesis of mestranol can be achieved through various routes, including the conversion of estrone (B1671321) to its 3-methoxy analogue followed by the introduction of an ethinyl group at position 17. iarc.fr This ethinylation can be performed using methods like reaction with sodium acetylide in liquid ammonia (B1221849) or through a Grignard reaction. iarc.fr Another approach involves the reaction of carbonyl compounds with metal acetylides or direct base-catalyzed alkynylation with gaseous acetylene. mdpi.com A one-pot ethynylation and catalytic desilylation reaction has also been developed for the synthesis of mestranol from a precursor with a carbonyl group at C-17. researchgate.net

The reaction mechanism for the formation of this compound from mestranol via oxidation with m-CPBA likely involves the electrophilic attack of the peroxy acid on the electron-rich aromatic A-ring of mestranol. This can lead to the formation of an intermediate that undergoes further transformation to yield the hydroxylated product. The regioselectivity (hydroxylation at the 2 or 4 position) is influenced by the electronic and steric properties of the mestranol molecule and the reaction conditions.

Derivatization Strategies for Structural Modification and Functional Exploration

Derivatization strategies for this compound could involve modifications to the hydroxyl group at position 4, the methoxy (B1213986) group at position 3, the ethinyl group at position 17, or the steroid backbone itself. These modifications can be undertaken to explore the impact of structural changes on biological activity, improve pharmacokinetic properties, or attach reporter molecules for research purposes.

Potential derivatization reactions at the hydroxyl group could include esterification, etherification, or glycosylation. Modification of the methoxy group might involve demethylation to yield the corresponding catechol. The ethinyl group offers possibilities for various coupling reactions, such as Sonogashira cross-coupling, which has been used to introduce halo-aromatic groups into 17-ethynyl substituted steroids like mestranol. rsc.org The steroid core can also be subjected to various transformations, as seen in the synthesis of spiro heterocyclic steroids derived from mestranol and other steroid precursors. beilstein-journals.org

Research on derivatization of steroid frameworks, including those related to mestranol, has aimed at developing compounds with altered biological activities, such as anticancer properties. researchgate.netresearchgate.net These studies highlight the potential for structural modification of the mestranol core to generate derivatives with specific desired functionalities.

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24840634 |

| Mestranol | 6291 |

| Ethinylestradiol | 6285 |

| Estrone | 5854 |

| 2-Hydroxy Mestranol | 29981663 |

| Norethynodrel | 6397 |

Table 2: Summary of Synthesis Methods for Hydroxylated Mestranol

| Method | Precursor | Key Reagent | Hydroxylation Position(s) | Reference |

| Oxidation | Mestranol | m-Chloroperbenzoic acid | 2- and 4-positions | nih.govresearchgate.netresearchgate.net |

Metabolic Pathways and Biotransformation of 4 Hydroxy Mestranol

Enzymatic Hydroxylation of Mestranol (B1676317) and Related Estrogens

Enzymatic hydroxylation is a key Phase I metabolic reaction for estrogens. This process introduces a hydroxyl (-OH) group onto the aromatic A-ring of the steroid, leading to the formation of catechol estrogens. For mestranol, this involves hydroxylation at the C-4 position to yield 4-Hydroxy Mestranol. This transformation is critical as catechol estrogens are metabolically active compounds.

Mestranol itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body. pediatriconcall.commedchemexpress.comnih.gov The initial and primary metabolic step is the O-demethylation of the methoxy (B1213986) group at the C-3 position, which converts mestranol into its active metabolite, ethinyl estradiol (B170435). pediatriconcall.comnih.gov This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. nih.govnih.gov

Following, or in parallel with, demethylation, the estrogen molecule can undergo aromatic hydroxylation, also mediated by CYP enzymes. researchgate.netnih.gov This process results in the formation of catechol estrogens, such as 2-hydroxy and 4-hydroxy metabolites. The formation of this compound is specifically catalyzed by CYP isoforms that exhibit estrogen-4-hydroxylase activity. While the primary enzymes for natural estrogens are known (e.g., CYP1B1), the specific isozymes responsible for the 4-hydroxylation of mestranol are part of this family of enzymes that metabolize steroids. researchgate.netmdpi.com The mechanism of aromatic hydroxylation by these enzymes is thought to involve the abstraction of a hydrogen atom from the phenolic hydroxyl group, leading to a phenoxy radical, which then reacts to form the catechol metabolite. nih.gov

Research has demonstrated a high degree of specificity for the enzyme responsible for the conversion of mestranol to ethinyl estradiol. Studies using human liver microsomes have identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme catalyzing this essential demethylation reaction. nih.gov The major contribution of CYP2C9 to this metabolic step was confirmed through inhibition studies. nih.gov The use of sulfaphenazole, a specific inhibitor of CYP2C9, resulted in a strong inhibition of ethinyl estradiol formation from mestranol. nih.gov In contrast, inhibitors of other major CYP isoforms, such as troleandomycin (a CYP3A3/4 inhibitor) and quinidine (a CYP2D6 inhibitor), produced no significant inhibitory effect on the reaction. nih.gov This highlights the specific and critical role of CYP2C9 in the bioactivation of mestranol.

The formation of this compound can be influenced by substances that inhibit the activity of the cytochrome P450 enzymes responsible for its synthesis. Since the initial step for mestranol's activity is often demethylation, inhibitors of this process can significantly alter its entire metabolic profile, including the subsequent formation of hydroxylated metabolites.

Several compounds have been identified as inhibitors of mestranol demethylation. As previously mentioned, sulfaphenazole, a specific CYP2C9 inhibitor, strongly curtails the formation of ethinyl estradiol. nih.gov Other substances have also been shown to inhibit this pathway to varying degrees. For instance, the antifungal agent miconazole is a potent inhibitor of mestranol demethylation, whereas fluconazole shows only weak inhibition at high concentrations, and itraconazole has no meaningful effect. nih.gov α-Naphthoflavone exhibits a weak inhibitory effect on the formation of ethinyl estradiol. nih.gov By extension, inhibitors of the specific CYP enzymes that catalyze 4-hydroxylation (such as CYP1B1 in related estrogens) would directly decrease the formation of this compound.

| Inhibitor | Target CYP Enzyme(s) | Inhibitory Effect on Ethinyl Estradiol Formation | IC50 / Emax |

|---|---|---|---|

| Sulfaphenazole | CYP2C9 (Specific) | Strong Inhibition | Average IC50: 3.6 µmol/L; Average Emax: 75% nih.gov |

| Miconazole | General CYP inhibitor | Strong Inhibition | Average IC50: 1.5 µmol/L; Average Emax: 90% nih.gov |

| Fluconazole | General CYP inhibitor | Weak Inhibition (only at high concentrations) | 29% reduction at 50 µmol/L nih.gov |

| α-Naphthoflavone | CYP1A1/2, CYP2C9 (at higher concentrations) | Weak Inhibition | <20% decrease in activity nih.gov |

| Troleandomycin | CYP3A3/4 | No Substantial Inhibition | N/A nih.gov |

| Quinidine | CYP2D6 | No Substantial Inhibition | N/A nih.gov |

| Itraconazole | General CYP inhibitor | No Meaningful Inhibition | N/A nih.gov |

Conjugation Pathways of this compound

Following Phase I hydroxylation, this compound and other catechol estrogens undergo Phase II conjugation reactions. These pathways are generally considered detoxification steps, as they convert the metabolites into more water-soluble compounds that are biologically inactive and can be more easily excreted from the body. nih.govnih.govoup.com

Glucuronidation and sulfation are the most prevalent Phase II metabolic pathways for estrogens and their metabolites. researchgate.netnih.gov

Glucuronidation involves the covalent addition of a glucuronic acid moiety to the hydroxyl groups of the catechol estrogen. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies on related catechol estrogens have revealed specificity among UGT isoforms. For 4-hydroxy catechol estrogens, UGT2B7 is the major enzyme involved in their glucuronidation. nih.govoup.com In contrast, UGT1A1 and UGT1A3 show higher activity toward 2-hydroxyestrogens. nih.govoup.com This conjugation significantly increases the water solubility of the molecule, facilitating its elimination via urine or bile. nih.govoup.com

| UGT Isoform | Substrate Preference | Relative Efficiency |

|---|---|---|

| UGT2B7 | 4-Hydroxycatechol estrogens | High nih.govnih.govoup.com |

| UGT1A1 | 2-Hydroxycatechol estrogens | High nih.govnih.govoup.com |

| UGT1A3 | 2-Hydroxycatechol estrogens | High (10-fold higher than for 4-hydroxycatechols) nih.govoup.com |

Sulfation is another major conjugation pathway where a sulfonate group is transferred to the estrogen metabolite, a reaction mediated by sulfotransferase (SULT) enzymes. nih.gov This process also results in more polar, inactive metabolites that are readily excretable.

An alternative metabolic fate for this compound involves its oxidation into a highly reactive ortho-quinone intermediate. nih.gov These estrogen quinones are electrophilic and can react with cellular nucleophiles. One of the most important detoxification pathways for these quinones is conjugation with the endogenous antioxidant glutathione (GSH), a tripeptide. nih.govacs.org This reaction, catalyzed by glutathione S-transferases (GSTs), forms a thioether linkage between the sulfur atom of GSH and the aromatic ring of the estrogen quinone. nih.gov The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway for excretion. acs.org This conjugation is a critical protective mechanism, as it prevents the reactive quinones from binding to and damaging other vital macromolecules like DNA. nih.govacs.org

Microbial Biotransformation Models for Mestranol Metabolism

Microbial biotransformation is a valuable tool for producing and studying drug metabolites, often mirroring the metabolic processes that occur in mammals mdpi.comjmaps.in. Filamentous fungi, in particular, are known to perform complex and specific chemical transformations, such as hydroxylations, on steroid molecules that are challenging to achieve through chemical synthesis mdpi.com. These microbial systems can serve as effective in vitro models to predict and generate metabolites for further pharmacological and toxicological assessment.

Fungi have demonstrated significant potential in mimicking mammalian drug metabolism, particularly in their ability to hydroxylate xenobiotics at various positions mdpi.comresearchgate.net. The fungus Cunninghamella elegans has been successfully employed to study the metabolism of the synthetic oral contraceptive, mestranol. researchgate.netnih.govoaepublish.com This fungus is known for its capacity to introduce hydroxyl groups into steroid structures, a common phase I metabolic reaction in humans. researchgate.net

Incubation of mestranol with Cunninghamella elegans resulted in the formation of two hydroxylated metabolites. nih.govoaepublish.commendeley.com These biotransformations highlight the fungus's ability to perform regioselective hydroxylations on the mestranol core, providing a model for the types of oxidative metabolism that steroids can undergo in mammalian systems. The metabolites were identified through spectroscopic techniques as 6β-hydroxymestranol and a novel compound, 6β,12β-dihydroxymestranol. researchgate.netnih.govoaepublish.com

**Table 1: Metabolites of Mestranol Produced by *Cunninghamella elegans***

| Parent Compound | Metabolite | Transformation Type | Yield | Reference |

|---|---|---|---|---|

| Mestranol | 6β-hydroxymestranol | Monohydroxylation | 2.7% | oaepublish.com |

| Mestranol | 6β,12β-dihydroxymestranol | Dihydroxylation | 3.6% | oaepublish.com |

In Vitro and In Vivo Metabolic Profiling and Metabolite Identification

The metabolic fate of mestranol in mammals has been investigated through both in vitro and in vivo studies. A primary and critical biotransformation step for mestranol is its O-demethylation at the C-3 position. oup.comnih.govdrugbank.comnih.gov This reaction converts mestranol, which is a prodrug, into its pharmacologically active metabolite, ethinyl estradiol. nih.govdrugbank.comnih.gov

In vitro studies using human liver microsomes have confirmed that this demethylation is the main metabolic pathway. oup.comnih.govdrugbank.com Research has identified Cytochrome P450 2C9 (CYP2C9) as the major enzyme responsible for this conversion. nih.govdrugbank.com The inhibition of ethinyl estradiol formation by sulfaphenazole, a specific CYP2C9 inhibitor, strongly supports the significant role of this enzyme in mestranol's activation. nih.govdrugbank.com

Once ethinyl estradiol is formed, it undergoes further phase I metabolism, consistent with the pathways for endogenous estrogens. clinpgx.org The major oxidative routes for estrogens are hydroxylations at the C-2 and C-4 positions of the aromatic A-ring. clinpgx.org The formation of 4-hydroxy metabolites is a significant pathway. nih.gov The resulting catechol estrogen, 4-hydroxy ethinyl estradiol, can be further metabolized. This 4-hydroxylation pathway is considered a critical step in estrogen metabolism, as the metabolites produced can have distinct biological activities. nih.gov

Table 2: Key Metabolic Reactions of Mestranol In Vitro and In Vivo

| Parent Compound | Active Metabolite | Key Transformation | Primary Enzyme | Model System | Reference |

|---|---|---|---|---|---|

| Mestranol | Ethinyl Estradiol | O-demethylation | CYP2C9 | Human Liver Microsomes | nih.govdrugbank.com |

| Ethinyl Estradiol | 4-Hydroxy Ethinyl Estradiol | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1B1) | Mammalian Liver | clinpgx.orgnih.gov |

Molecular Interactions and Receptor Binding Dynamics of 4 Hydroxy Mestranol

Estrogen Receptor Binding Affinity and Selectivity

The biological effects of estrogens, including synthetic derivatives and their metabolites, are primarily mediated through binding to estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The affinity and selectivity of a compound for these receptors determine the nature and magnitude of its estrogenic or antiestrogenic effects in different tissues.

Comparison with Mestranol (B1676317) and Ethinylestradiol

Mestranol is a prodrug that is rapidly demethylated in the liver to its biologically active form, ethinylestradiol. Mestranol itself binds poorly to the estrogen receptor, with a relative binding affinity reported to be between 0.1% and 2.3% compared to estradiol (B170435) (100%). wikipedia.org Ethinylestradiol, the active metabolite, exhibits a much higher relative binding affinity for the estrogen receptor, ranging from 75% to 190% compared to estradiol. wikipedia.org

Differential Binding to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Estrogen receptors exist as two main subtypes, ERα and ERβ, which are expressed in different tissues and mediate distinct physiological responses. nih.gov The differential binding affinity and activation of these subtypes by estrogenic compounds contribute to their tissue-specific effects.

Research on estrogen receptor subtypes indicates that ERα is predominantly found in tissues such as the mammary gland, uterus, liver, and adipose tissue, while ERβ is mainly expressed in the prostate (epithelium), bladder, colon, adipose tissue, and immune system. nih.gov Both subtypes are significantly expressed in the cardiovascular and central nervous systems. nih.gov

Studies on various ligands have shown differential binding to ERα and ERβ. For instance, the phytoestrogen genistein (B1671435) has a high affinity for ERβ, similar to estradiol, but a much lower affinity for ERα. nih.gov While specific data detailing the differential binding of 4-hydroxy mestranol to ERα and ERβ was not found in the provided search results, the presence of the hydroxyl group at the C-4 position could potentially influence its interaction with the ligand-binding domains of the different ER subtypes, similar to how hydroxylation affects the binding of other estrogen derivatives.

Interaction with Catechol O-Methyltransferase (COMT)

Catechol O-methyltransferase (COMT) is a key enzyme involved in the metabolism and inactivation of catecholamines and catechol estrogens. rose-hulman.eduglowm.com Its interaction with this compound is significant for the compound's metabolic fate and potential biological impact.

O-Methylation at Hydroxyl Groups

COMT catalyzes the transfer of a methyl group to a hydroxyl group on a catechol structure. rose-hulman.edu In the case of catechol estrogens, including hydroxylated metabolites of mestranol, COMT-catalyzed O-methylation provides a major route for their metabolic clearance. nih.gov

Studies on the O-methylation of catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) by COMT have shown that methylation occurs at specific hydroxyl positions. With 2-hydroxyestradiol, COMT can catalyze methylation at both the 2- and 3-hydroxyl groups. iarc.fr In contrast, for 4-hydroxyestradiol, methylation primarily occurs at the 4-hydroxyl group, and 3-methoxy-4-hydroxyestradiol was not produced by COMT. iarc.fr This suggests that the position of the hydroxyl groups on the catechol ring influences the site of methylation by COMT. While specific details on the O-methylation of this compound were not extensively covered, it is likely that COMT would catalyze methylation of the hydroxyl group at the 4-position.

Competitive Inhibition of Catecholamine Inactivation

Catechol estrogens, including hydroxylated forms, can act as competitive inhibitors of COMT, thereby interfering with the metabolic degradation of catecholamines such as epinephrine (B1671497) and norepinephrine. glowm.comoup.com This inhibition can lead to prolonged catecholamine activity.

Research has shown that 2-hydroxyethinylestradiol, a metabolite related to this compound, competitively inhibits the enzymatic inactivation of epinephrine by highly purified human liver COMT. oup.com This inhibition was found to be even greater than that of 2-hydroxyestradiol, which is considered a potent inhibitor of catecholamine inactivation. oup.com

The competitive inhibition of COMT by catechol estrogens like this compound could potentially impact physiological processes regulated by catecholamines, particularly in tissues where both are present and COMT activity is crucial for catecholamine clearance, such as the central nervous system. glowm.com

Structure-Activity Relationship (SAR) Studies of Hydroxylated Mestranol Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. For hydroxylated mestranol derivatives like this compound, SAR studies would explore how the position and presence of hydroxyl groups affect their interaction with biological targets, such as estrogen receptors and metabolic enzymes.

The synthesis and biological evaluation of 2- and 4-hydroxymestranol have been described, indicating that these hydroxylated derivatives have been subjects of investigation to understand their properties. nih.gov These studies often involve assessing the estrogenicity and other biological activities of the modified compounds. nih.gov

Research on the SAR of other estrogen derivatives and related compounds highlights the importance of hydroxyl groups for receptor binding and activity. For instance, the presence of at least one hydroxyl group is often required for binding to estrogen receptors. nih.gov Methylation of hydroxyl substituents can reduce binding affinity. nih.gov

SAR studies on mestranol derivatives have also been conducted in the context of developing new therapeutic agents, such as anticancer compounds. researchgate.netnih.gov These studies involve modifying the mestranol backbone and evaluating the impact of these structural changes on activity, selectivity, and metabolic stability. researchgate.netnih.gov While these studies may not focus specifically on the estrogenic activity of hydroxylated derivatives, they demonstrate the use of mestranol as a scaffold for exploring SAR.

The synthesis and evaluation of hydroxylated mestranol derivatives contribute to a broader understanding of how structural modifications to the steroid scaffold influence interactions with estrogen receptors and metabolic enzymes, providing insights into the biological profile of compounds like this compound.

Impact of Hydroxylation Position on Biological Activity

Studies have investigated the biological activity of hydroxylated mestranol derivatives, including 4-Hydroxymestranol. Research involving the synthesis and biological evaluation of 2- and 4-hydroxymestranol has been conducted to assess their oral estrogenicity and contragestational activity in rats nih.gov. These studies provide insights into how hydroxylation at different positions (C-2 versus C-4) affects the in vivo biological responses compared to the parent compound, mestranol nih.gov. While mestranol's activity is largely dependent on its conversion to ethinylestradiol, the hydroxylated metabolites may possess intrinsic activity or undergo further distinct metabolic transformations. The specific impact of the hydroxyl group at the C-4 position on estrogen receptor binding affinity and downstream signaling pathways, compared to hydroxylation at other positions like C-2 or the parent compound, is a key area of investigation to understand the structure-activity relationships within this class of steroids.

Modifications to Enhance Metabolic Stability and Selectivity

Modifications to steroid structures are often explored to improve their pharmacokinetic properties, including metabolic stability and selectivity for specific biological targets. While specific modifications applied directly to this compound to enhance its metabolic stability and selectivity are not extensively detailed in the provided information, general strategies employed in medicinal chemistry for enhancing the stability and selectivity of steroid compounds and other drug candidates are relevant.

Metabolic stability is a crucial factor influencing the bioavailability and duration of action of a compound. Strategies to enhance metabolic stability can involve structural modifications that reduce susceptibility to enzymatic degradation, such as oxidation or conjugation nedmdg.orgdrughunter.comipinnovative.compressbooks.pub. For instance, avoiding or modifying sites prone to rapid metabolism, such as certain positions on the steroid ring system or functional groups like phenolic hydroxyls which can undergo glucuronidation, can improve metabolic profiles nedmdg.org. Bioisosteric replacements, where one functional group is substituted with another having similar physicochemical properties but improved metabolic stability, are also a common approach drughunter.comipinnovative.compressbooks.pub.

Selectivity for specific estrogen receptor subtypes (ERα or ERβ) or other biological targets is another important aspect that can be modulated through structural modifications. Altering the substitution pattern or introducing new functional groups can influence the binding orientation and interactions within the receptor binding site, thereby affecting affinity and selectivity ipinnovative.com. The design of prodrugs that are selectively activated at the target site is another strategy to enhance selectivity and reduce off-target effects researchgate.net.

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful tools used in drug discovery and chemical biology to predict and understand the interactions between small molecules (ligands) and biological macromolecules, such as proteins ijrap.netnih.govjddtonline.info. These techniques can provide valuable insights into the potential binding modes, affinities, and selectivity of compounds like this compound with their target receptors.

Molecular docking involves computationally placing a ligand into the binding site of a receptor protein and predicting its preferred orientation and conformation ijrap.netnih.gov. Scoring functions are used to estimate the binding affinity based on the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces ijrap.netnih.gov. This allows researchers to screen potential ligands, identify key residues involved in binding, and understand the structural basis of ligand-receptor recognition ijrap.netnih.govjddtonline.info.

Molecular dynamics simulations can further complement docking studies by providing a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein chemmethod.com. This can help to refine binding poses and assess the stability of the complex in a simulated physiological environment chemmethod.com.

Biological Activities and Cellular Effects of 4 Hydroxy Mestranol

Estrogenic Activity and Contragestational Effects in Preclinical Models

Mestranol (B1676317), the parent compound of 4-Hydroxy Mestranol, is a prodrug that is converted in the liver to its active form, ethinylestradiol wikipedia.orgdrugbank.compediatriconcall.commedchemexpress.com. Ethinylestradiol is a potent agonist of the estrogen receptor drugbank.compediatriconcall.com. The estrogenic activity of Mestranol has been demonstrated in various preclinical models medchemexpress.com. For instance, it has been shown to interact with estrogen receptors in target cells, which include those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland pediatriconcall.comhumanitas.net. This interaction activates the estrogen receptors, leading to downstream physiological effects humanitas.net.

While direct studies on the contragestational effects of this compound are not available in the provided search results, the known actions of its parent compound and its active form suggest a potential for such activity. Estrogenic compounds can interfere with the hormonal balance required for the maintenance of pregnancy.

Antiproliferative and Cytotoxic Activities in Cancer Models

The effects of estrogenic compounds on cancer cell proliferation are complex and can be context-dependent. While estrogens are known to promote the growth of hormone-dependent cancers, some derivatives and metabolites can exhibit antiproliferative and cytotoxic activities mdpi.comclevelandclinic.org.

Research on related compounds, such as 4-hydroxytamoxifen (a metabolite of tamoxifen), has demonstrated direct growth-inhibitory effects on human endometrial adenocarcinoma cells that possess estrogen receptors (ER) nih.gov. In some ER-positive endometrial cancer cell lines, 4-hydroxytamoxifen induced a dose-dependent inhibition of cell growth nih.gov. Conversely, in some breast cancer cell lines that are devoid of estrogen and progesterone receptors (ER-negative), 4-hydroxy-tamoxifen has also been shown to reduce cell growth, suggesting an activity that is unrelated to its anti-estrogenic properties nih.gov. Studies on various chalcones and other synthetic compounds have also reported cytotoxic effects against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines researchgate.netresearchgate.net. Specific data on the direct effects of this compound on these cancer cell lines is not available in the provided search results.

Table 1: Effects of Estrogenic Compounds on Cancer Cell Lines

| Compound | Cell Line | Receptor Status | Effect |

|---|---|---|---|

| 4-Hydroxytamoxifen | Endometrial Adenocarcinoma | ER-positive | Growth inhibition nih.gov |

| 4-Hydroxytamoxifen | BT-20 Breast Cancer | ER/PR-negative | Growth reduction nih.gov |

This table is based on data for related estrogenic compounds, as direct data for this compound was not available in the search results.

Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anticancer agents. For instance, the estrogen receptor down-regulator fulvestrant has been shown to inhibit the growth-promoting effects of estradiol (B170435) on melanoma tumors in xenograft models nih.gov. Various other compounds have also demonstrated the ability to significantly reduce tumor growth rate and size in mouse xenograft models of breast cancer nih.gov. There is currently no specific information available from the search results regarding the effects of this compound on tumor growth in xenograft models.

Immunomodulatory Effects of Estrogenic Compounds

Estrogens and their synthetic analogs are known to have significant immunomodulatory effects mdpi.comnih.govnih.gov. These effects can be both pro-inflammatory and anti-inflammatory depending on the context mdpi.com. Estrogenic compounds can influence the function of various immune cells, including T cells, macrophages, monocytes, and dendritic cells, as well as affect the production of cytokines mdpi.comsrce.hr.

Synthetic estrogens, such as 17α-ethinyl estradiol (the active form of Mestranol), have been shown to alter T cell composition and activation in the spleen and thymus of mice oup.com. These compounds can also impact the expression of numerous immune-related genes oup.com. The immunomodulatory actions of estrogens are complex and can involve multiple signaling pathways within immune cells nih.gov. For example, estrogens can suppress inflammatory responses by inhibiting the NF-κB signaling pathway mdpi.com. While these findings describe the general immunomodulatory properties of estrogenic compounds, direct studies on the specific immunomodulatory effects of this compound are not present in the provided search results.

Advanced Analytical Methodologies for 4 Hydroxy Mestranol Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a central role in separating 4-Hydroxy Mestranol (B1676317) from complex biological samples and other structurally similar steroids and metabolites before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS/MS) for Estrogen Determination

Gas Chromatography-Mass Spectrometry (GC-MS), particularly coupled with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of estrogens and their metabolites. GC-MS methods have been developed for the determination of a wide panel of urinary estrogens and their principal metabolites. unito.itresearchgate.net Due to the low concentrations often encountered in biological fluids like urine, efficient sample pretreatment is necessary to achieve satisfactory sensitivity. unito.itresearchgate.net Derivatization is typically required for GC-MS analysis of estrogens to enhance their volatility and improve detectability, especially for compounds with polar functional groups like hydroxyl groups. nih.govrsc.org Common derivatization methods include perfluoroacylation and trimethylsilylation. nih.gov While GC-MS/MS offers enhanced chromatographic resolution compared to LC-MS(/MS), its routine application can be time-consuming, requiring extensive sample preparation and potentially affecting thermo-labile compounds due to high temperatures. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS), is widely used for the analysis of estrogen metabolites, including hydroxylated forms. acs.orgresearchgate.netnih.gov HPLC offers advantages in analyzing less volatile or thermo-labile compounds compared to GC. Various HPLC methods have been developed for the simultaneous measurement of estrogens and their metabolites in different biological matrices, such as urine and serum. researchgate.netnih.gov For instance, an HPLC-ESI-MS/MS method was developed and validated for measuring six estrogen metabolites in human serum with good precision and detection limits in the low pg/mL range. nih.gov Another rapid and sensitive HPLC-MS method was developed for simultaneously measuring estrogens and metabolites in urine samples, significantly reducing analysis time. researchgate.net The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile/water gradients) are critical for achieving effective separation of estrogen metabolites by HPLC. acs.orgnih.govallmultidisciplinaryjournal.com Detection methods coupled with HPLC for estrogen analysis include UV absorbance, electrochemical detection, and mass spectrometry. acs.orgallmultidisciplinaryjournal.comiarc.frresearchgate.net LC-MS/MS is often preferred over techniques like immunoassay and HPLC with electrochemical detection due to its higher specificity and sensitivity, allowing for concurrent multi-analyte determination. researchgate.netnih.gov

Spectroscopic Characterization of 4-Hydroxy Mestranol and its Metabolites

Spectroscopic techniques are essential for confirming the structure of this compound and its metabolites, as well as for studying their properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including steroids and their metabolites. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule. nih.govresearchgate.netnih.gov Two-dimensional NMR experiments, such as correlation spectroscopy (COSY), NOE spectroscopy (NOESY), heteronuclear single-quantum correlation (HSQC), and heteronuclear multiple-bond correlation (HMBC), are particularly valuable for assigning signals and determining the connectivity and spatial arrangement of atoms in complex steroid structures like mestranol and its derivatives. researchgate.netnih.govresearchgate.net NMR analysis has been successfully applied to characterize synthesized mestranol derivatives and to identify photodecomposition products of mestranol by analyzing changes in the NMR spectra upon UV irradiation. researchgate.netnih.govresearchgate.net

Radiotracer Techniques for Metabolic Fate Tracking

Radiotracer techniques are powerful for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. By labeling the compound with a radioactive isotope, its movement and transformation within a biological system can be tracked and quantified.

Radiolabeled estrogens, such as 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), have been widely used as radiotracers for imaging estrogen receptor (ER) expression in vivo using Positron Emission Tomography (PET). researchgate.netmdpi.comnih.gov While [¹⁸F]FES is primarily used to target the estrogen receptor, the principles of using radiolabeled steroids apply to studying the metabolic fate of compounds like this compound. Studies using radiotracers can provide insights into the uptake, metabolism, and clearance of estrogen derivatives in various tissues and organs. mdpi.com For instance, radiolabeled estradiol (B170435) has been used in studies to investigate estrogen metabolism in cells. researchgate.net The use of radiotracers allows for highly sensitive detection and quantification of the parent compound and its radioactive metabolites. When position 2 or 4 of the mestranol molecule is labeled with ³H or ¹⁴C, the release of radioactivity into body water can be measured, indicating metabolic processes. nih.gov Challenges in using radiotracers can include the influence of plasma protein binding on tissue uptake and the need for appropriate kinetic modeling for quantitative analysis. mdpi.com Modifications to the steroid structure, such as the introduction of fluorine atoms, can affect metabolic stability and improve imaging properties for PET tracers. snmjournals.org

Bioanalytical Assay Development for Quantifying this compound and its Derivatives

Developing sensitive and specific bioanalytical assays is crucial for quantifying this compound and its derivatives in biological samples. These assays often combine sample preparation techniques with highly sensitive detection methods.

Bioanalytical methods for quantifying estrogens and their metabolites in biological fluids like urine, serum, plasma, and saliva have been developed using techniques such as GC-MS, GC-MS/MS, LC-MS, and LC-MS/MS. researchgate.netnih.gov These methods typically involve sample preparation steps like liquid-liquid or solid-phase extraction to isolate the analytes of interest. researchgate.netresearchgate.net Derivatization may be necessary, particularly for GC-MS methods, to improve sensitivity and chromatographic properties. researchgate.netnih.govrsc.org Validation of bioanalytical methods is essential to ensure their accuracy, precision, selectivity, and sensitivity for the intended application. unito.itnih.govallmultidisciplinaryjournal.comnih.govmdpi.com Validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govallmultidisciplinaryjournal.commdpi.com For example, validated HPLC-MS/MS methods have demonstrated low detection limits and good precision for quantifying estrogen metabolites in serum. nih.gov While immunoassays like ELISA and RIA have been used for estrogen measurement due to their lower cost, they can suffer from a lack of selectivity and cross-reactivity, particularly at lower concentrations, making mass spectrometry-based methods generally preferred for accurate quantification of low-level estrogen metabolites. acs.orgresearchgate.netnih.gov

Table: Analytical Performance of Selected Chromatographic Methods for Estrogens and Metabolites

| Method | Analytes | Matrix | Detection Limit (approx.) | Precision (% RSD) (approx.) | Reference |

| HPLC-ESI-MS/MS | Estrone (B1671321), 17β-Estradiol, Estriol, 2-Hydroxyestrone, 2-Hydroxyestradiol (B1664083), 16α-Hydroxyestrone | Serum | 10-15 pg/mL | 1.1-3.1 | nih.gov |

| HPLC-MS | Estrogens and Metabolites (panel) | Urine | Not specified | Not specified | researchgate.net |

| GC-MS | 14 Urinary Estrogens and Metabolites | Urine | Suitable for physiological/pathological concentrations | < 15 | unito.itmdpi.com |

| LC-EC | Estrone, 17beta-estradiol, Estriol, 2-hydroxyestradiol, 4-hydroxyestradiol (B23129), 4-hydroxyestrone, 2-methoxyestradiol, 2-methoxyestrone | Serum | 0.18-0.30 ng/mL | Not specified | researchgate.net |

Preclinical Investigations and Translational Research of 4 Hydroxy Mestranol

In Vitro Studies in Cellular Systems

In vitro studies provide insights into the direct effects of 4-Hydroxy Mestranol (B1676317) and its related compounds at the cellular level, including metabolic transformations and interactions with specific cell types.

Liver Microsome Incubations

Cell Culture Models (e.g., Hepatocytes, Breast Cancer Cells)

Research using cell culture models has investigated the effects of estrogens and their metabolites on various cell types, including hepatocytes and breast cancer cells. Studies in cultured female rat hepatocytes have examined the co-mitogenic effects of various estrogens, such as the catechol metabolites 2- and 4-hydroxy-estradiol, on DNA synthesis. uni.lu This indicates that hydroxylated estrogen metabolites can influence cellular proliferation in liver cells.

In the context of breast cancer, a derivative of mestranol, known as RM-581, which features a mestranol core, has demonstrated potent cytotoxic activity in breast cancer cell lines, including MCF-7 cells. nih.govuni.lu This derivative also showed increased selectivity over normal breast cells (MCF-10A). uni.lu Additionally, studies on other estrogenic compounds like mestranol and ethinylestradiol have shown activity against MCF-7 breast cancer cells. nih.gov While these studies provide valuable data on related compounds and a mestranol derivative in cancer cell models, specific research detailing the direct effects and mechanisms of action of 4-Hydroxy Mestranol in hepatocyte or breast cancer cell cultures was not extensively found within the scope of this review.

In Vivo Studies in Animal Models

In vivo studies are crucial for understanding the systemic effects, efficacy, and metabolic fate of compounds within a living organism.

Rat Models for Estrogenicity and Contragestational Activity

Studies in rat models have specifically evaluated the biological activities of hydroxylated mestranol derivatives. Research has investigated the oral estrogenicity and contragestational activity of both 2-hydroxy and 4-hydroxymestranol in the rat. nih.govnih.gov These studies provide direct evidence regarding the hormonal effects of this compound in a relevant animal model.

Mouse Xenograft Models for Anticancer Efficacy

Investigations into the potential anticancer efficacy of compounds related to mestranol have been conducted using mouse xenograft models. A notable example is the research on the mestranol derivative RM-581, which was shown to fully block tumor growth in a mouse xenograft model of breast cancer. nih.govuni.lu While these findings highlight the potential of compounds based on the mestranol structure in inhibiting tumor progression in vivo, specific studies evaluating the anticancer efficacy of this compound itself in mouse xenograft models were not identified in the consulted literature.

Studies on Metabolic Fate in Various Animal Species

The metabolic fate of mestranol has been studied in various animal species, including rats, mice, rabbits, and humans. nih.gov These studies have established that mestranol undergoes rapid demethylation in the liver to its biologically active form, ethinylestradiol. nih.gov Further metabolism of ethinylestradiol involves hydroxylation, with 2-hydroxylation being a major pathway in humans and animals. Studies in rats have also shown that metabolites of mestranol can undergo enterohepatic circulation. While the formation of hydroxylated metabolites from mestranol is part of its metabolic profile, detailed studies specifically tracking the absorption, distribution, metabolism, and excretion of administered this compound in various animal species were not extensively found. The existing literature primarily describes the metabolic transformation of the parent compound, mestranol, to various substances, including hydroxylated forms.

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetic and pharmacodynamic studies are crucial in understanding how a compound is absorbed, distributed, metabolized, and excreted by the body, as well as its biochemical and physiological effects. While specific detailed data on this compound is limited in the provided search results, insights can be drawn from studies on related compounds, primarily mestranol and ethinylestradiol.

Mestranol itself is considered a biologically inactive prodrug that undergoes demethylation in the liver to its active form, ethinylestradiol. nih.govwikipedia.orgdrugbank.compediatriconcall.comhealth.state.mn.usglowm.com This metabolic conversion is essential for its estrogenic activity. Ethinylestradiol, a synthetic derivative of estradiol (B170435), is orally bioactive and is the estrogenic component in many combined oral contraceptive pills. drugbank.compediatriconcall.comwikipedia.org It exerts its effects by binding to and activating estrogen receptors (ERα and ERβ). drugbank.comwikipedia.org

The pharmacodynamics of ethinylestradiol involve the suppression of gonadotropins, primarily by inhibiting ovulation. pediatriconcall.comdrugbank.comontosight.ai It also leads to changes in cervical mucus and the endometrium. ontosight.ai Ethinylestradiol increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary. drugbank.com

Bioavailability and Elimination Half-Life of Related Compounds

Mestranol is completely metabolized to ethinylestradiol after oral administration. ontosight.ai The conversion efficiency of mestranol to ethinylestradiol in the liver is approximately 70%. wikipedia.orgdrugbank.comhealth.state.mn.usglowm.com This means that a 50 µg oral dose of mestranol is considered pharmacokinetically bioequivalent to a 35 µg dose of ethinylestradiol. wikipedia.orghealth.state.mn.usglowm.comnih.gov

Ethinylestradiol is rapidly absorbed from the gastrointestinal tract. fda.govwikidoc.orgnih.gov However, it undergoes significant first-pass metabolism in the gut mucosa and liver, resulting in an oral bioavailability of approximately 43% according to one source, although other sources suggest varying ranges or higher bioavailability depending on the study and formulation. wikipedia.orgfda.gov Following absorption, ethinylestradiol is extensively metabolized in the liver, primarily involving the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.orgwikidoc.org It is excreted in the urine and feces as glucuronide and sulfate (B86663) conjugates and undergoes enterohepatic recirculation. fda.gov

The elimination half-life of mestranol has been reported to be approximately 50 minutes. wikipedia.org The elimination half-life of its active metabolite, ethinylestradiol, is significantly longer, ranging from 7 to 36 hours depending on the study and route of administration. wikipedia.orgwikipedia.orgfda.govwikidoc.org For instance, a 30 µg oral dose of ethinylestradiol has been reported to have a half-life of 8.4 ± 4.8 hours. drugbank.com Another study reported a terminal elimination half-life of about 18 hours after a single oral dose. fda.gov The longer half-life of ethinylestradiol compared to mestranol is attributed to its increased resistance to metabolism due to the ethinyl group at the C17 position. wikidoc.orgwur.nl

The pharmacokinetics of these compounds can exhibit large interindividual and intraindividual variability. nih.govnih.gov This variability can influence the effective dose and potentially contribute to differences in efficacy and side effects among individuals. nih.govnih.gov

Here is a summary of the bioavailability and half-life data for related compounds:

| Compound | Bioavailability (Oral) | Elimination Half-Life | Active Form |

| Mestranol | Metabolized to EE | ~50 minutes wikipedia.org | Ethinylestradiol wikipedia.orgdrugbank.com |

| Ethinylestradiol | ~43% fda.gov (ranges vary) | 7-36 hours wikipedia.orgwikipedia.orgwikidoc.org | N/A |

Development of Mestranol Derivatives as Potential Therapeutic Agents

The development of mestranol derivatives as potential therapeutic agents has been explored, particularly in the context of cancer treatment. researchgate.netresearchgate.netnih.gov Research has focused on modifying the mestranol backbone to create compounds with improved pharmacological properties, such as enhanced metabolic stability and altered activity profiles. researchgate.netresearchgate.netnih.gov

One area of investigation involves aminosteroid (B1218566) derivatives built around a mestranol backbone. researchgate.netnih.gov These derivatives have shown promise as anticancer agents in preclinical studies, exhibiting activity against various cancer cell lines, including prostate, breast, pancreatic, and ovarian cancer. researchgate.netnih.gov The structural modifications to the mestranol core, particularly at positions C3 and C2, have been explored to understand their impact on anticancer activity and metabolic stability. researchgate.netnih.gov

Strategies for Enhanced Metabolic Stability and Solubility

Improving the metabolic stability and solubility of drug candidates is a critical aspect of pharmaceutical development. For mestranol derivatives, strategies to enhance these properties have been explored to optimize their pharmacological profiles. researchgate.netnih.gov

Research on aminosteroid derivatives with a mestranol backbone has specifically investigated the impact of minor chemical modifications on metabolic stability and aqueous solubility. researchgate.netnih.gov For example, studies have measured the metabolic stability of these derivatives using human liver microsomes. researchgate.netnih.gov

Specific modifications, such as carbon homologation (addition of a CH2 group) at the C2 position of a mestranol-based aminosteroid derivative (compound 33 in one study), have been shown to be beneficial for metabolic stability while maintaining anticancer activity. researchgate.netpatsnap.com Additionally, the introduction of a phosphate (B84403) group at the C3 position of related derivatives significantly improved water solubility. researchgate.netnih.govpatsnap.com These findings highlight how targeted structural modifications can be used to address limitations in the metabolic stability and solubility of mestranol derivatives, potentially improving their suitability as therapeutic agents.

| Compound (Example Modification) | Impact on Metabolic Stability (Human Liver Microsomes) | Impact on Water Solubility | Reference |

| RM-581 (Mestranol backbone) | Baseline | Not explicitly stated | researchgate.netnih.gov |

| Compound 33 (C2 homologation) | Beneficial (Increased stability) | Not explicitly stated | researchgate.netpatsnap.com |

| Derivatives with C3 Phosphate | Not explicitly stated | Highly beneficial | researchgate.netnih.govpatsnap.com |

Future Directions in 4 Hydroxy Mestranol Research

Elucidation of Complete Metabolic Networks and Enzymes Involved

While it is known that mestranol (B1676317) is a prodrug that undergoes demethylation in the liver to form ethinylestradiol (EE2), the specific metabolic fate of 4-Hydroxy Mestranol within biological systems requires further comprehensive investigation. wikipedia.orgwikipedia.orgdrugbank.comhealth.state.mn.us Future research should aim to fully map the metabolic pathways involving this compound, identifying all intermediate and end-stage metabolites. This includes determining the specific enzymes, particularly cytochrome P450 enzymes and conjugating enzymes, responsible for its biotransformation. Understanding the kinetics and regulation of these enzymatic processes is crucial. ontosight.ai Such detailed metabolic profiling, potentially employing advanced mass spectrometry and chromatography techniques, would provide a clearer picture of the compound's in vivo behavior, its half-life, and the tissues where significant metabolism occurs. Addressing the existing knowledge gaps in the detailed pharmacological characteristics of endocrine active chemicals is essential for assessing the benefit-risk balance of compounds like this compound. cefic-lri.orgresearchgate.net

Advanced Structural Biology of Receptor-Ligand Complexes

The biological activity of estrogen derivatives is largely mediated through their interaction with estrogen receptors (ERs). wikipedia.orgwikipedia.orgdrugbank.com Future directions in this compound research should involve advanced structural biology techniques to elucidate its interactions with ER subtypes (ERα and ERβ) and potentially other relevant nuclear receptors, such as the estrogen-related receptors (ERRs). nih.govbiorxiv.org Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of this compound bound to the ligand-binding domains of these receptors. nih.govbiorxiv.org This would offer detailed insights into the binding pose, the nature of interactions (e.g., hydrogen bonding, hydrophobic contacts), and the resulting conformational changes induced in the receptor. Comparing these structures with those of other estrogen receptor ligands, including agonists and antagonists, would help define the specific pharmacological profile of this compound at the molecular level. nih.gov Computational approaches, such as molecular dynamics simulations and docking studies utilizing homology models, can complement experimental data, providing dynamic information about the stability and flexibility of the receptor-ligand complex. biorxiv.orgoup.com

Development of Novel Therapeutic Strategies Based on this compound Scaffold

The mestranol scaffold has demonstrated utility in the development of novel therapeutic agents, particularly in the context of anticancer research. researchgate.net The presence of the hydroxyl group at the 4-position in this compound introduces unique structural features that could be leveraged for designing new compounds with tailored pharmacological properties. Future research can focus on synthesizing derivatives of this compound with modifications at different positions of the steroid backbone or the 4-hydroxyl group itself. These novel compounds could be screened for their affinity and selectivity towards different steroid hormone receptors and other potential biological targets. Structure-activity relationship (SAR) studies are essential to identify key structural determinants for desired activities, such as specific receptor modulation (e.g., selective ER modulation), altered metabolic stability, or targeted tissue distribution. The development of prodrug strategies based on the this compound scaffold could also be explored to improve pharmacokinetic properties, reduce off-target effects, or achieve targeted delivery.

Exploration of this compound in Other Disease Contexts Beyond Current Applications

Given the involvement of estrogen signaling in a wide range of physiological and pathological processes, exploring the potential therapeutic applications of this compound beyond traditional hormone therapy is a significant future direction. Research on other estrogen derivatives, such as estetrol (B1671307) (E4), has indicated potential in areas like menopausal hormone therapy and certain hormone-sensitive cancers. wikipedia.org Building on findings that mestranol derivatives can exhibit anticancer activity, future studies could investigate the effects of this compound in various cancer models, including breast, ovarian, prostate, and pancreatic cancers. researchgate.net Furthermore, its potential role in neurological disorders, cardiovascular health, bone metabolism, and inflammatory conditions, where estrogen receptors are known to play a part, warrants investigation. These explorations would require in vitro studies using relevant cell lines and in vivo studies utilizing appropriate animal models to assess efficacy, understand mechanisms of action, and evaluate potential side effects in these new disease contexts.

Q & A

Q. What are the key structural and metabolic distinctions between mestranol and its metabolite 4-hydroxy mestranol?

Mestranol (3-methoxy analog of ethinyl estradiol) requires metabolic activation via demethylation to form this compound, which exhibits higher estrogen receptor binding affinity . Analytical methods like HPLC-MS are critical for differentiating these compounds in pharmacokinetic studies. Researchers must account for inter-species variations in hepatic metabolism when extrapolating preclinical data to humans .

Q. How can researchers optimize extraction protocols for detecting this compound in environmental samples?

Solid-phase extraction (SPE) with C18 cartridges followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ng/L. Recovery rates vary with matrix complexity: 20% recovery in soil columns (due to adsorption) vs. 80% in aqueous systems. Include isotopically labeled internal standards (e.g., deuterated mestranol) to correct for matrix effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA HCS guidelines: use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact. Store at 2–8°C in airtight containers with desiccants. Contaminated waste must comply with EPA disposal regulations (e.g., incineration at >850°C) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s carcinogenicity inform experimental design?

While mestranol is classified as a probable human carcinogen (IARC Group 2A), its metabolite’s risk profile remains ambiguous. To resolve discrepancies:

- Use in vivo models with humanized estrogen receptors (ERα/ERβ) to assess tumorigenicity.

- Control for confounding factors like progestin co-administration, which increases pituitary tumor incidence in rodents .

- Apply Bayesian statistical models to re-analyze historical data, addressing dose-response transposition errors noted in thromboembolism studies .

Q. What methodological challenges arise in quantifying this compound’s environmental persistence?

Anaerobic degradation in sediments reduces bioavailability, but photolysis in surface waters generates reactive intermediates. Key strategies:

Q. How can researchers reconcile disparities in receptor binding assays for this compound?

Discrepancies arise from assay conditions (e.g., ERα vs. ERβ dominance). Standardize protocols:

- Use competitive binding assays with [³H]-estradiol as a reference.

- Validate findings via transcriptional activation tests (e.g., luciferase reporters in MCF-7 cells).

- Cross-reference with crystallography data to map hydroxyl group interactions at the ER ligand-binding domain .

Data Analysis & Contradiction Resolution

Q. What statistical approaches resolve dose-dependent contradictions in mestranol toxicity studies?

- Apply Cochran-Mantel-Haenszel tests to stratified data (e.g., separating thromboembolism and carcinogenicity endpoints).

- Recalculate dose-response trends using nonlinear mixed-effects models (NONMEM), correcting for historical errors in mestranol/ethinyl estradiol comparisons .

Q. How should researchers address low recovery rates in environmental fate studies?

- Normalize data using mass balance equations accounting for adsorption (e.g., Freundlich isotherms in soil matrices).

- Conduct parallel experiments with stable isotope tracers to distinguish degradation from adsorption artifacts .

Methodological Resources

- Analytical Standards : Use certified reference materials (CRMs) from IARC-validated suppliers. Avoid commercial vendors lacking ISO 17025 accreditation .

- Data Reporting : Follow ICH M10 guidelines for bioanalytical method validation, including precision (CV <15%) and accuracy (85–115% recovery) metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.